A Technical Guide to 4-Methylumbelliferyl-β-D-glucuronide (MUG) for Researchers and Drug Development Professionals
A Technical Guide to 4-Methylumbelliferyl-β-D-glucuronide (MUG) for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, experimental applications, and core principles of 4-Methylumbelliferyl-β-D-glucuronide (MUG), a pivotal fluorogenic substrate in molecular biology and diagnostics.
Core Chemical Properties
4-Methylumbelliferyl-β-D-glucuronide (MUG) is a heterocyclic compound widely recognized for its utility as a fluorogenic substrate for the enzyme β-glucuronidase (GUS). Its chemical structure consists of a 4-methylumbelliferone (B1674119) molecule linked to a glucuronic acid moiety via a β-glycosidic bond. In its non-hydrolyzed state, MUG exhibits minimal fluorescence. However, enzymatic cleavage of the glycosidic bond by GUS releases the highly fluorescent 4-methylumbelliferone (4-MU), which can be quantified to determine enzyme activity. This property makes MUG an invaluable tool in various biological assays.
Quantitative Chemical Data
The following tables summarize the key chemical and physical properties of MUG in both its anhydrous and hydrated forms.
Table 1: General Chemical Properties
| Property | Value | Citations |
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)oxane-2-carboxylic acid | [1][2] |
| Synonyms | MUG, 4-Methylumbelliferyl β-D-glucuronide, 4-MU beta-D-glucuronide | [3][4] |
| CAS Number | 6160-80-1 | [3][4][5] |
| Appearance | White to off-white crystalline solid/powder | [6][7][8] |
| Storage | -20°C, protected from light and moisture | [3][5][6] |
Table 2: Molecular and Physical Properties
| Property | Anhydrous | Hydrate | Citations |
| Molecular Formula | C₁₆H₁₆O₉ | C₁₆H₁₆O₉ • xH₂O (often dihydrate) | [4][5][6][9] |
| Molecular Weight | 352.29 g/mol | 388.33 g/mol (dihydrate) | [4][6][9][10] |
| Melting Point | 102 °C / 215.6 °F (dihydrate) | 102 °C / 215.6 °F | [8] |
| Optical Rotation | -99° to -120° (c=0.1 in water) | -99° to -120° (c=0.1 in water) | [2] |
Table 3: Solubility Data
| Solvent | Solubility | Citations |
| Water | 0.1% (w/v) | [3] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~2 mg/mL | [6][9] |
| Dimethylformamide (DMF) | ~20 mg/mL | [6][9] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~5 mg/mL | [6][9] |
| Ethanol | ~2 mg/mL | [6] |
| Pyridine | 50 mg/mL | [11] |
Table 4: Spectral Properties
| Property | Wavelength (nm) | Citations |
| λmax (UV/Vis Absorption) | 319 nm | [6][9] |
| Excitation Maximum (of 4-MU product) | 360-365 nm (pH dependent) | [5][9][12][13] |
| Emission Maximum (of 4-MU product) | 445-455 nm (pH dependent) | [9][13] |
Enzymatic Reaction and Principle of Detection
The fundamental application of MUG lies in its role as a fluorogenic substrate for β-glucuronidase (GUS). The enzyme catalyzes the hydrolysis of the β-D-glucuronide bond in MUG, yielding D-glucuronic acid and the fluorescent product, 4-methylumbelliferone (4-MU). The intensity of the emitted blue fluorescence is directly proportional to the amount of 4-MU produced, and thus to the activity of the GUS enzyme.
Figure 1: Enzymatic hydrolysis of MUG by β-glucuronidase.
Experimental Protocols: Fluorometric GUS Assay
The following provides a generalized yet detailed methodology for a quantitative fluorometric GUS assay using MUG, commonly employed in plant molecular biology and microbiology.
Required Reagents and Buffers
-
GUS Extraction Buffer: 50 mM Sodium Phosphate (NaPO₄) pH 7.0, 10 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, 0.1% (w/v) Sodium Lauryl Sarcosine, 0.1% (v/v) Triton X-100.[14]
-
GUS Assay Buffer: 2 mM MUG in GUS Extraction Buffer.[15] To prepare, dissolve MUG in a small amount of DMF or DMSO before adding to the extraction buffer.
-
4-MU Standard Stock Solution: 1 mM 4-methylumbelliferone in a suitable solvent (e.g., water or ethanol).[15]
Experimental Workflow
Step 1: Protein Extraction
-
Harvest biological material (e.g., plant tissue, bacterial cells) and place in a pre-chilled microfuge tube.[15]
-
Add an appropriate volume of ice-cold GUS Extraction Buffer.[15]
-
Homogenize the sample thoroughly on ice.[14]
-
Centrifuge the homogenate at high speed (e.g., 10,000-14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[15][16]
-
Carefully transfer the supernatant (crude protein extract) to a new, pre-chilled tube.
Step 2: Fluorometric Assay
-
Combine a specific volume of the protein extract with an equal volume of GUS Assay Buffer in a microfuge tube.[15]
-
Mix gently and incubate the reaction at 37°C. Incubation time can vary from 1 hour to overnight depending on the expected enzyme activity.[12][15]
-
Terminate the reaction by adding a larger volume of Stop Buffer. This step is crucial as it elevates the pH, which maximizes the fluorescence of the 4-MU product.[14][15]
Step 3: Quantification
-
Prepare a standard curve using serial dilutions of the 4-MU standard stock solution in the Stop Buffer.[12]
-
Measure the fluorescence of the experimental samples and the standards using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~455 nm.[12][16]
-
Calculate the concentration of 4-MU produced in the samples by comparing their fluorescence readings to the standard curve.
-
Normalize the GUS activity to the total protein concentration of the extract (determined by a standard protein assay like Bradford) and the incubation time. The final activity is typically expressed as nmol 4-MU / mg protein / minute.
Figure 2: Workflow for a quantitative fluorometric GUS assay.
Applications in Research and Development
MUG's properties make it a cornerstone in several scientific domains:
-
Reporter Gene Assays: The GUS reporter system, utilizing MUG, is extensively used in plant sciences to study gene expression and protein localization.[9]
-
Microbiology: It is employed for the rapid and sensitive detection of Escherichia coli in food, water, and clinical samples, as E. coli is one of the few enteric bacteria that produce β-glucuronidase.[3][13]
-
Drug Discovery: MUG can be used in high-throughput screening assays to identify inhibitors of β-glucuronidase, an enzyme implicated in certain diseases.
Conclusion
4-Methylumbelliferyl-β-D-glucuronide is a robust and highly sensitive tool for the quantification of β-glucuronidase activity. A thorough understanding of its chemical properties and the principles of its application is essential for researchers and professionals in drug development to effectively utilize this fluorogenic substrate in their experimental designs. The provided data and protocols serve as a comprehensive resource to facilitate its successful implementation.
References
- 1. glycodepot.com [glycodepot.com]
- 2. 4-Methylumbelliferyl-beta-D-glucuronide, 98% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. Glycosynth - 4-Methylumbelliferyl beta-D-glucuronide [glycosynth.co.uk]
- 4. scbt.com [scbt.com]
- 5. 4-Methylumbelliferyl-beta-D-glucuronide, 6160-80-1 | BroadPharm [broadpharm.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 4-Methylumbelliferyl beta-D-Glucuronide | 881005-91-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. caymanchem.com [caymanchem.com]
- 10. 4-Methylumbelliferyl beta-D-glucuronide | C16H16O9 | CID 91553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-メチルウンベリフェリル-β-D-グルクロニド 水和物 ≥98% (HPLC), BioReagent, for identification of transformed plants | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. GUS Gene Assay [cas.miamioh.edu]
- 15. GUS Fluorometric Assay « Medford Lab [medford.colostate.edu]
- 16. A β-glucuronidase (GUS) Based Cell Death Assay - PMC [pmc.ncbi.nlm.nih.gov]
